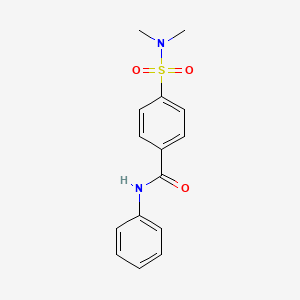

4-(dimethylsulfamoyl)-N-phenylbenzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-17(2)21(19,20)14-10-8-12(9-11-14)15(18)16-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHDFVVDHMUUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

N-phenylbenzamide+dimethylsulfamoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as bromine or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-phenylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, thereby blocking its activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(dimethylsulfamoyl)-N-phenylbenzamide with structurally or functionally related N-phenylbenzamide derivatives, highlighting key structural features, biological activities, and research findings.

Structure-Activity Relationship (SAR) Analysis

Sulfamoyl/Sulfonamide Groups :

- The dimethylsulfamoyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to bulkier substituents (e.g., trifluoromethylpyrimidine in 4q ).

- Sulfamoyl analogs (e.g., D7A , compound 3 in ) exhibit enzyme inhibition, suggesting the target compound could act on similar targets like carbonic anhydrase or PTP.

Substituent Effects on the Phenyl Ring: Electron-withdrawing groups (e.g., -NO₂ in 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ) improve target affinity in hydrophobic pockets. Piperidinylmethyl groups (e.g., Compound 4 ) enhance mitochondrial PTP inhibition via basic nitrogen interactions.

Antimicrobial vs. Antiviral Activity :

- Halogenated derivatives (e.g., 1e , 3a–e ) show potent antimicrobial/antiviral activity, while the target compound’s dimethylsulfamoyl group may favor enzyme inhibition over direct microbial targeting.

Physicochemical and Pharmacokinetic Comparison

Biological Activity

4-(dimethylsulfamoyl)-N-phenylbenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure

This compound has a unique chemical structure that includes a sulfonamide group attached to a phenylbenzamide moiety. This combination is believed to enhance its biological properties.

Synthesis

The synthesis typically involves the reaction of N-phenylbenzamide with dimethylsulfamoyl chloride in the presence of a base like triethylamine under anhydrous conditions. The general reaction can be summarized as follows:

This process can be scaled up for industrial production using continuous flow reactors and automated systems to improve yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. For instance, a study utilizing the MTT assay demonstrated that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated dose-dependent cytotoxicity, suggesting that higher concentrations lead to increased cell death .

Case Studies

- Study on MCF-7 Cells : In this study, varying concentrations of this compound were applied to MCF-7 cells for 48 hours. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity compared to control groups treated with DMSO.

- HepG2 Cell Line : Similar experiments conducted on HepG2 cells revealed an IC50 value of 30 µM. The compound induced apoptosis as evidenced by increased Annexin V staining in flow cytometry analyses.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. As an enzyme inhibitor, it may bind to active sites on target enzymes, blocking their function. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 20 | Inhibition of cell wall synthesis |

| Antimicrobial | Escherichia coli | 15 | Disruption of metabolic pathways |

| Anticancer | MCF-7 | 25 | Induction of apoptosis |

| Anticancer | HepG2 | 30 | Enzyme inhibition |

Table 2: Synthesis Conditions

| Reagent | Amount | Condition |

|---|---|---|

| N-phenylbenzamide | 10 mmol | Anhydrous |

| Dimethylsulfamoyl chloride | 10 mmol | Anhydrous |

| Triethylamine | Catalytic | Room temperature |

Q & A

Basic: What are common synthetic routes for 4-(dimethylsulfamoyl)-N-phenylbenzamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling a sulfamoyl chloride derivative with an N-phenylbenzamide precursor. For example, potassium carbonate (K₂CO₃) is frequently used as a base to facilitate nucleophilic substitution reactions between amine-containing intermediates and electrophilic groups like sulfamoyl chlorides . Reaction optimization focuses on solvent selection (e.g., DMF or THF), temperature control (80–120°C), and stoichiometric ratios to minimize side products. In analogous compounds, sodium borohydride (NaBH₄) has been employed for selective reductions of ketone intermediates to alcohols, as seen in derivatives like 4-[2-(4-chlorophenyl)-2-hydroxyethylamino]-N-phenylbenzamide .

Basic: Which spectroscopic techniques are employed to characterize this compound, and what key spectral signatures are observed?

Methodological Answer:

Key techniques include:

- IR Spectroscopy : The sulfamoyl group (-SO₂N(CH₃)₂) shows strong absorption bands at 1,320–1,350 cm⁻¹ (S=O asymmetric stretching) and 1,150–1,170 cm⁻¹ (S=O symmetric stretching). The benzamide carbonyl (C=O) appears at ~1,650 cm⁻¹ .

- ¹H NMR : Aromatic protons resonate at δ 7.2–8.0 ppm, while methyl groups in dimethylsulfamoyl appear as singlets at δ 2.8–3.1 ppm .

- HPLC : Retention times and purity are validated using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Basic: What initial biological screening approaches are used to assess the bioactivity of this compound?

Methodological Answer:

Primary screens include:

- Mitochondrial Swelling Assays : To evaluate inhibition of the permeability transition pore (PTP), measuring calcium retention capacity (CRC) and EC₅₀ values (e.g., compound 4 in N-phenylbenzamide series showed EC₅₀ = 280 nM) .

- Antiviral Activity : Plaque reduction assays against viruses like HBV, where derivatives have shown IC₅₀ values <10 μM .

- Enzyme Inhibition : Fluorescence-based assays targeting proteases or kinases, using fluorogenic substrates to quantify inhibition kinetics .

Advanced: How do structural modifications, such as substituent variations, influence the compound’s inhibitory activity against mitochondrial PTP?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) or chloro (-Cl) substituents enhance lipophilicity and metabolic stability, improving mitochondrial membrane penetration .

- Piperidine Substitutions : Bulky groups like 4-(piperidin-1-ylmethyl)phenyl increase binding affinity to PTP, as seen in compound 4 (EC₅₀ = 280 nM) .

- Sulfamoyl Optimization : Dimethylsulfamoyl (-SO₂N(CH₃)₂) balances solubility and target engagement compared to bulkier sulfonamides .

Advanced: What methodologies resolve discrepancies between experimental and computational physicochemical data for benzamide derivatives?

Methodological Answer:

Discrepancies in dipole moments (e.g., theoretical vs. experimental μ values) are addressed by:

- Solvent-Effect Modeling : Incorporating polarizable continuum models (PCM) to account for solvent interactions in DFT calculations .

- Conformational Sampling : Using molecular dynamics (MD) to explore rotamer populations affecting experimental measurements .

- Error Analysis : Quantifying instrument precision (e.g., ±15% error limits in dipole moment measurements) .

Advanced: What strategies improve the metabolic stability of this compound derivatives in preclinical studies?

Methodological Answer:

- Fluorine Substitution : Introducing trifluoromethyl (-CF₃) or fluorophenyl groups reduces oxidative metabolism by cytochrome P450 enzymes .

- Sulfamoyl Shielding : The dimethylsulfamoyl group resists hydrolytic cleavage compared to ester or amide linkages .

- Prodrug Design : Masking polar groups (e.g., hydroxyls) as acetates or phosphates to enhance membrane permeability .

Advanced: How are structure-activity relationship (SAR) models developed for optimizing the antiviral efficacy of N-phenylbenzamide analogs?

Methodological Answer:

- Pharmacophore Mapping : Identifying critical hydrogen-bond acceptors (e.g., sulfamoyl oxygen) and hydrophobic pockets using docking simulations .

- QSAR Modeling : Employing partial least squares (PLS) regression on descriptors like logP, molar refractivity, and Hammett σ constants .

- Bioisosteric Replacement : Swapping benzamide rings with pyrimidine or thiazole moieties to enhance target selectivity .

Advanced: What computational approaches predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- Machine Learning (ML) : Neural networks trained on datasets of ADME (absorption, distribution, metabolism, excretion) parameters predict bioavailability and CNS penetration .

- Molecular Dynamics (MD) : Simulating blood-brain barrier permeability using free-energy perturbation (FEP) calculations .

- PBPK Modeling : Physiologically based pharmacokinetic models integrate solubility, protein binding, and tissue distribution data .

Advanced: How does the dimethylsulfamoyl group influence the compound’s binding affinity in molecular docking studies?

Methodological Answer:

- Hydrogen Bonding : The sulfamoyl oxygen forms H-bonds with residues in the PTP binding pocket (e.g., Arg 96 and Tyr 205) .

- Steric Effects : The dimethyl group prevents unfavorable clashes with hydrophobic pockets, as shown in comparative docking studies with bulkier substituents .

- Electrostatic Complementarity : Negative electrostatic potential maps align with positively charged regions of the target protein .

Advanced: What experimental designs assess the thermal and hydrolytic stability of N-phenylbenzamide derivatives under physiological conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., N-phenylbenzamide derivatives degrade at >200°C) .

- Accelerated Hydrolysis Studies : Incubating compounds in buffers (pH 1–10) at 37°C and analyzing degradation products via LC-MS .

- Kinetic Modeling : Pseudo-first-order rate constants (k) quantify hydrolysis rates, with activation energies calculated via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.